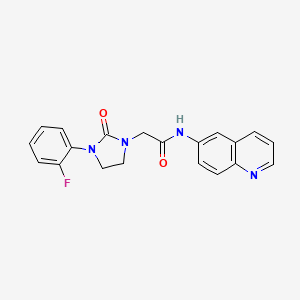

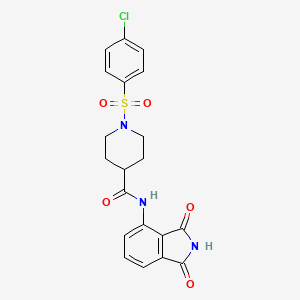

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is known to selectively inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.

Applications De Recherche Scientifique

Synthesis and Biological Activity

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide and similar compounds are synthesized for their potential biological activities. For instance, novel derivatives with structural similarities have been created to explore their pharmacological properties. These compounds demonstrate a wide range of biological activities due to their complex structures, which include various substituted phenyl, quinoline, and imidazolidinone groups. The synthesis involves multiple steps, including reactions with ethylchloroacetate, hydrazine hydrate, and various aldehydes to produce Schiff's bases and subsequent cyclization to yield oxoimidazolidenes. These compounds are then further modified to enhance their biological activities (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Structural Aspects and Properties

The structural aspects and properties of amide-containing isoquinoline derivatives have been studied, focusing on their ability to form gels or crystalline solids depending on their interactions with different mineral acids. These studies shed light on the complex interactions and structural orientations that can influence the physical properties and potential applications of these compounds in various fields, including materials science and drug formulation (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiprotozoal Activities

Research into the antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, which share structural features with this compound, has shown promising results. These compounds exhibit significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as therapeutic agents against various infectious diseases. The synthesis of these compounds involves a multistep reaction sequence starting from 2-hydroxy quinoxaline, demonstrating the complexity and versatility of chemical synthesis in developing novel antimicrobial agents (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).

Fluorescence Sensing

The development of fluorescence sensors based on quinoline and similar structures has been an area of active research. These sensors, including derivatives of this compound, have been designed for the detection of metal ions such as Zn2+. These sensors exhibit high selectivity and sensitivity, demonstrating the potential application of these compounds in environmental monitoring, biological research, and medical diagnostics (Gu, Wan, Liu, Liu, & Yao, 2014).

Propriétés

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2/c21-16-5-1-2-6-18(16)25-11-10-24(20(25)27)13-19(26)23-15-7-8-17-14(12-15)4-3-9-22-17/h1-9,12H,10-11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGMDYVAMGOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)

![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2774775.png)